[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone
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Overview
Description
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Preparation Methods
The synthesis of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone typically involves the reaction of a fluorophenyl compound with an epoxide. One common method includes the use of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole as a precursor . The reaction conditions often involve the use of solvents like chloroform or methanol and may require specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone can be compared with similar compounds such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole: This compound shares a similar oxirane ring structure but differs in the presence of a triazole group.
Epoxiconazole: Another compound with a similar oxirane ring, used primarily as a fungicide.
Properties
Molecular Formula |
C15H11FO2 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H11FO2/c16-12-8-6-11(7-9-12)14-15(18-14)13(17)10-4-2-1-3-5-10/h1-9,14-15H/t14-,15+/m0/s1 |
InChI Key |
JSNXRAUQMWIZHM-LSDHHAIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Synonyms |
4-fluorochalcone oxide |
Origin of Product |
United States |
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